molecular formula C24H27N7O B610032 PF-4181366 CAS No. 1082743-32-5

PF-4181366

Cat. No.: B610032
CAS No.: 1082743-32-5
M. Wt: 429.5 g/mol
InChI Key: SNCRCEGCQVMUBS-DNVCBOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-4181366 is a selective and highly potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been studied for its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders .

Preparation Methods

The synthesis of PF-4181366 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PF-4181366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-4181366 has been extensively studied for its scientific research applications in various fields:

    Chemistry: Used as a tool compound to study the role of PDE9A in cGMP signaling pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Evaluated for its potential therapeutic applications in treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders.

    Industry: Explored for its potential use in developing new drugs and therapeutic agents .

Mechanism of Action

PF-4181366 exerts its effects by selectively inhibiting PDE9A, leading to an increase in cGMP levels in various tissues, including the brain. This elevation in cGMP levels affects various molecular targets and signaling pathways, ultimately influencing cellular processes and physiological functions .

Comparison with Similar Compounds

PF-4181366 is compared with other PDE9A inhibitors, such as BAY73-6691R, BAY73-6691S, 28r, 28s, 3r, 3s, and PF-0447943. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high selectivity and potency in inhibiting PDE9A .

Biological Activity

PF-4181366 is a selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders such as Alzheimer’s disease. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

PDE9A plays a crucial role in regulating intracellular levels of cGMP, which is involved in various signaling pathways. Inhibition of PDE9A by this compound leads to increased cGMP levels, enhancing downstream signaling effects that are critical for neuronal function and health. Specifically, this compound has been shown to:

  • Increase cGMP Levels : Studies indicate that this compound causes a dose-dependent increase in cGMP concentrations in brain regions such as the striatum, hippocampus, and cortex .
  • Neuroprotective Effects : By elevating cGMP levels, this compound may protect neurons from degeneration associated with conditions like Alzheimer’s disease and other cognitive impairments .

Pharmacological Profile

The pharmacological profile of this compound demonstrates its selectivity and potency as a PDE9A inhibitor:

Property This compound
Target PDE9A
Selectivity High
Potency IC50 < 10 nM
CNS Penetration Yes
Half-Life 2 hours (approx.)

Case Studies and Research Findings

Several studies have explored the effects of this compound in preclinical models:

  • Cognitive Enhancement : In rodent models, administration of this compound resulted in improved learning and memory functions. These findings suggest that PDE9A inhibition may counteract cognitive decline associated with aging and neurodegenerative diseases .
  • Neuroprotection Against Amyloid Beta Toxicity : A study demonstrated that this compound could mitigate the neurotoxic effects of amyloid beta peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cGMP signaling appears to play a significant role in this protective effect .
  • Potential in Sickle Cell Disease : Beyond neurodegeneration, this compound has shown promise in reducing neutrophil adhesion in sickle cell disease models. This effect may help prevent vaso-occlusive crises by modulating inflammatory responses through cGMP signaling pathways .

Properties

CAS No.

1082743-32-5

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

IUPAC Name

1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1

InChI Key

SNCRCEGCQVMUBS-DNVCBOLYSA-N

SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-4181366;  PF 4181366;  PF4181366.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 1-cyclopentyl-6-[(3,4-trans)-4-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one but substituting 1-cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and quinoxaline-6-carbaldehyde provided the title compound. 400 MHz 1H NMR (CDCl3) δ 8.82 (s, 2H), 8.14 (d, J=8.3 Hz, 1H), 8.07-7.93 (m, 3H), 5.15-5.08 (m, 1H), 4.00-3.87 (m, 2H), 3.37 (t, J=8.7 Hz, 1H), 3.04 (d, J=9.5 Hz, 1H), 2.85-2.84 (m, 1H), 2.66-2.62 (m, 1H), 2.46-2.42 (m, 1H), 2.11-1.92 (m, 7H), 1.71-1.63 (m, 2H), 1.20 (d, J=7.05 Hz, 3H), MS: (M+H m/z=430.1).
[Compound]
Name
1-cyclopentyl-6-[(3,4-trans)-4-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-4181366
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PF-4181366
Reactant of Route 3
Reactant of Route 3
PF-4181366
Reactant of Route 4
Reactant of Route 4
PF-4181366
Reactant of Route 5
Reactant of Route 5
PF-4181366
Reactant of Route 6
Reactant of Route 6
PF-4181366

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.